molecular formula C12H20NOP B8668977 4-(Dipropylphosphoryl)aniline CAS No. 834894-19-8

4-(Dipropylphosphoryl)aniline

Cat. No.: B8668977
CAS No.: 834894-19-8
M. Wt: 225.27 g/mol
InChI Key: LHGFTURRSBCXFX-UHFFFAOYSA-N
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Description

4-(Dipropylphosphoryl)aniline is an organophosphorus compound featuring an aniline backbone (C₆H₅–NH₂) substituted at the para position with a dipropylphosphoryl group (–O=P(Pr)₂). Its electronic properties are modulated by the electron-withdrawing phosphoryl group and electron-donating alkyl chains, creating a balance that affects reactivity and stability .

Properties

CAS No.

834894-19-8

Molecular Formula

C12H20NOP

Molecular Weight

225.27 g/mol

IUPAC Name

4-dipropylphosphorylaniline

InChI

InChI=1S/C12H20NOP/c1-3-9-15(14,10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3

InChI Key

LHGFTURRSBCXFX-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCC)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and inferred properties of 4-(Dipropylphosphoryl)aniline and its analogs:

Compound Name Substituents/Functional Groups Key Properties (Inferred or Reported) Potential Applications
4-(Dipropylphosphoryl)aniline –O=P(Pr)₂ at para position Moderate polarity, lipophilic propyl groups Ligands, surfactants, intermediates
N1,N1-Dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline –O=P(Ph-NMe₂)₂, dimethylamino groups High molecular weight, strong electron-donating substituents Metal coordination, optoelectronic materials
4-(Thiophen-3-yl)aniline Thiophene ring at para position Melting point: 99–103°C, sulfur-rich conjugation Conductive polymers, organic electronics
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline –F, –N-piperazine-propyl Enhanced bioavailability, basicity Pharmaceutical intermediates
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline –CF₃, pyridine-CF₃ Strong electron-withdrawing effects Agrochemicals, drug discovery

Electronic and Solubility Profiles

  • Phosphoryl Group Effects: The dipropylphosphoryl group in 4-(Dipropylphosphoryl)aniline offers moderate polarity compared to the strongly electron-withdrawing trifluoromethyl groups in the pyridine-based analog . Propyl chains increase hydrophobicity relative to dimethylamino-phenyl substituents in the N1,N1-dimethyl derivative . Thiophene in 4-(Thiophen-3-yl)aniline introduces π-conjugation, enhancing conductivity in polymers, unlike the insulating propyl chains in the target compound .
  • Solubility: Propyl groups in 4-(Dipropylphosphoryl)aniline likely improve solubility in non-polar solvents compared to the polar, sulfonic acid-derived analogs. The piperazine-containing analog () may exhibit higher aqueous solubility due to its basic nitrogen atoms .

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